molecular formula C8H18O2 B14445616 2-Methylheptane-2,6-diol CAS No. 73304-48-0

2-Methylheptane-2,6-diol

Cat. No.: B14445616
CAS No.: 73304-48-0
M. Wt: 146.23 g/mol
InChI Key: IOMHEFJNPZANMF-UHFFFAOYSA-N
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Description

2-Methylheptane-2,6-diol is an organic compound with the molecular formula C8H18O2 It is a branched-chain diol, meaning it has two hydroxyl groups (-OH) attached to its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylheptane-2,6-diol can be synthesized through several methods. One common approach involves the hydroformylation of 2-methyl-1-heptene, followed by hydrogenation. The hydroformylation reaction introduces a formyl group (-CHO) to the double bond, which is then reduced to a hydroxyl group (-OH) during hydrogenation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroformylation and hydrogenation processes. These reactions are carried out under controlled conditions, including high pressure and temperature, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylheptane-2,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated compounds.

Scientific Research Applications

2-Methylheptane-2,6-diol has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a solvent in chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylheptane-2,6-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds with active sites of enzymes or binding to receptor sites. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylhexane-2,6-diol: Similar structure but with one less carbon atom.

    2-Methylheptane-2,5-diol: Similar structure but with hydroxyl groups on different carbon atoms.

    2-Methylheptane-2,4-diol: Another isomer with hydroxyl groups on different carbon atoms.

Uniqueness

2-Methylheptane-2,6-diol is unique due to its specific arrangement of hydroxyl groups, which influences its chemical reactivity and interactions. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

73304-48-0

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

2-methylheptane-2,6-diol

InChI

InChI=1S/C8H18O2/c1-7(9)5-4-6-8(2,3)10/h7,9-10H,4-6H2,1-3H3

InChI Key

IOMHEFJNPZANMF-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)O)O

Origin of Product

United States

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